N-(4-Amino-2-chlorophenyl)phthalimide
Overview
Description
Mechanism of Action
Target of Action
It has been identified as ananticonvulsant , suggesting that it likely interacts with targets involved in neuronal signaling.
Mode of Action
As an anticonvulsant, it may modulate the activity of ion channels or neurotransmitter systems to decrease neuronal excitability .
Biochemical Pathways
Given its anticonvulsant activity, it may influence pathways related to neuronal signaling and excitability .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and distribution.
Result of Action
As an anticonvulsant, it likely reduces neuronal excitability, potentially preventing or reducing the frequency of seizures .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Subaphyllin typically involves the reaction of ferulic acid with putrescine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Subaphyllin may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Subaphyllin undergoes various types of chemical reactions, including:
Oxidation: Subaphyllin can be oxidized to form corresponding quinones.
Reduction: Reduction of Subaphyllin can lead to the formation of dihydro derivatives.
Substitution: Subaphyllin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Subaphyllin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Subaphyllin is unique compared to other hydroxycinnamic acid derivatives due to its specific structural features and biological activities. Similar compounds include:
Ferulic Acid: A precursor in the synthesis of Subaphyllin, known for its antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory activities.
Chlorogenic Acid: A compound with antioxidant, anti-inflammatory, and neuroprotective effects.
Subaphyllin stands out due to its specific interactions with molecular targets and its potential therapeutic applications in various diseases.
Biological Activity
N-(4-Amino-2-chlorophenyl)phthalimide is an organic compound with a complex structure that combines a phthalimide moiety with a 4-amino-2-chlorophenyl group. Its molecular formula is C14H9ClN2O2, and it has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Overview of this compound
The compound is characterized by its dual functionality, which allows it to interact with multiple biological targets. The presence of the amino group enhances its potential for hydrogen bonding, while the chlorinated phenyl group may influence its lipophilicity and interaction with cellular membranes.
Anticonvulsant Activity
This compound has been identified as having anticonvulsant properties . It likely modulates ion channels or neurotransmitter systems to reduce neuronal excitability. This action is crucial for preventing seizures and could be attributed to its ability to influence biochemical pathways related to neuronal signaling .
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity, particularly against human adenoviruses (HAdV). For instance, certain analogues demonstrated sub-micromolar potency and high selectivity indexes, suggesting their potential as effective antiviral agents . The mechanism appears to involve targeting HAdV DNA replication processes, thereby inhibiting viral propagation.
Antimicrobial and Antioxidant Effects
Research has also explored the antimicrobial and antioxidant properties of this compound. Its ability to scavenge free radicals and inhibit microbial growth positions it as a candidate for further development in treating infections and oxidative stress-related conditions .
Pharmacological Profile
The pharmacokinetics of this compound reveal its solubility in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays. The compound's action may be influenced by environmental factors such as temperature and pH, which are critical in determining its efficacy in biological systems.
In Vitro Studies
A study evaluating the inhibitory effects of phthalimide derivatives against Plasmodium falciparum—the causative agent of malaria—highlighted promising results. Compounds derived from this compound exhibited low micromolar IC50 values against both sensitive and resistant strains of the parasite, indicating their potential as antimalarial agents .
Compound | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
10 | 4.2 | >30 |
16 | 6.8 | >25 |
This table summarizes the inhibitory activities against P. falciparum, showcasing the efficacy of specific derivatives.
Cytotoxicity Assessments
In assessing cytotoxicity, compounds derived from this compound demonstrated significant selectivity for target cells over normal human cells. For example, one derivative showed an IC50 value against HepG2 cells (a liver cancer cell line) that was markedly higher than its inhibitory concentration against P. falciparum, indicating a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZDMSPFGPTPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424953 | |
Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19348-53-9 | |
Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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